molecular formula C17H13F3N2O2S B2935220 N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide CAS No. 866018-69-1

N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide

Cat. No. B2935220
CAS RN: 866018-69-1
M. Wt: 366.36
InChI Key: LKKTWHONSWUPBU-UHFFFAOYSA-N
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Description

“N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-furamide” is a complex organic compound. It contains a trifluoromethyl group, which is a functional group in organic chemistry that has three fluorine atoms attached to a carbon atom . It also contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis of 2,4-disubstituted thiazoles, which are important heterocyclics exhibiting various biological activities, has been extensively studied .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a furamide group attached to a methyl group, which is further attached to a 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl group .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of various functional groups. Trifluoromethyl groups are known to exhibit unique reactivity due to the strong electronegativity of fluorine . Thiazoles are also known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Trifluoromethyl groups are known to significantly affect the physical and chemical properties of the compounds they are part of .

Scientific Research Applications

Anticancer Properties

Research has explored the design, synthesis, and evaluation of related thiazole compounds for their anticancer activities. A series of substituted derivatives, starting from related base structures, demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Notably, some derivatives outperformed reference drugs in efficacy, highlighting the potential of thiazole compounds in cancer therapy (Ravinaik et al., 2021). Similarly, novel thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity, showing promising results against several cancer cell lines, which suggests the potential utility of these compounds in developing new anticancer agents (Wen-Xi Cai et al., 2016).

Antimicrobial and Antiplasmodial Activities

New acyl derivatives of furazanes, including those with thiazole moieties, have shown activity against different strains of Plasmodium falciparum, offering insights into developing new antiplasmodial agents. The structure-activity relationships revealed that the acyl moiety's nature significantly influences activity, indicating the importance of molecular modifications for enhanced efficacy (Theresa Hermann et al., 2021). Additionally, thiourea derivatives have been synthesized and tested for their antipathogenic activities, demonstrating significant effects against bacterial strains capable of forming biofilms, suggesting a potential avenue for developing novel antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

Synthetic Methodology and Chemical Structure Analysis

Efficient synthetic routes have been developed for thiazoles, demonstrating the chemoselective thionation-cyclization of enamides mediated by specific reagents. These methods facilitate the introduction of diverse functional groups into the thiazole structure, expanding the toolbox for creating compounds with tailored properties for various scientific applications (S. V. Kumar et al., 2013). Additionally, the structural elucidation of thiazolines and thiazolidinones through NMR spectral studies has provided insights into the conformational dynamics and stability of these compounds, which is crucial for understanding their interactions and reactivity in biological systems (S. M. Ramsh et al., 1986).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactivity, and potential applications in medicinal chemistry . The use of trifluoromethyl groups and thiazole rings in drug design is a promising area of research .

properties

IUPAC Name

N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-10-14(9-21-15(23)13-3-2-8-24-13)25-16(22-10)11-4-6-12(7-5-11)17(18,19)20/h2-8H,9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKTWHONSWUPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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